
7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one, is a derivative of the 1,4-benzodiazepine class. Benzodiazepines are a class of psychoactive drugs with various therapeutic applications, primarily as anxiolytics, sedatives, and anticonvulsants. They are known for their benzene ring fused to a seven-membered diazepine ring, often with additional functional groups that modify their pharmacological properties .
Synthesis Analysis
The synthesis of benzodiazepine derivatives typically involves the formation of the diazepine ring through a cyclization reaction. For instance, the synthesis of 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepin-2-one, a related compound, was achieved by condensing 2-methylamine-5-chlorobenzophenone with chloracetyl chloride, followed by cyclization in isopropyl alcohol . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies involving key intermediates and cyclization steps are likely employed.
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by the presence of a benzene ring connected to a diazepine ring. The conformation of these compounds in solution can be determined using techniques such as NMR, as demonstrated by the study of 7-chloro-5-phenyl-d5-3(S)-methyldihydro-1,4-benzodiazepin-2-one, which adopted a quasi-boat conformation . The molecular structure is crucial for the interaction with biological targets, such as GABA receptors, which mediate their pharmacological effects.
Chemical Reactions Analysis
Benzodiazepines undergo various chemical reactions, including biotransformation in biological systems. For example, 7-iodo-1,3-dihydro-1-methyl-5-(2'-fluorophenyl)-2H-1,4-benzodiazepin-2-one and its metabolites were analyzed using electron capture-gas chromatography, revealing the presence of N-desmethyl and hydroxy metabolites . These metabolites result from hepatic metabolism, which often involves demethylation and hydroxylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl, chloro, or phenoxy groups can affect these properties and, consequently, the pharmacokinetics of the drugs. The electron capture-gas chromatographic assay developed for the determination of benzodiazepine metabolites in blood and urine indicates the importance of sensitivity and specificity in detecting these compounds at low concentrations, which is essential for pharmacokinetic studies .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound belongs to the 1,4-benzodiazepin-2-one class, which has been extensively studied for its diverse pharmacological properties. The research has developed various synthetic routes and modifications to explore its chemical and biological aspects. For instance, studies have highlighted methods for synthesizing benzodiazepine derivatives, revealing their potential as noncompetitive AMPA receptor antagonists with therapeutic implications as anticonvulsants and neuroprotectants (Wang et al., 1998). Additionally, structural modifications of the benzodiazepin-2-one core have been explored to understand their impact on biological activity and molecular stability, demonstrating the compound's versatility in drug design (Kravtsov et al., 2012).
Biological Activity
The 1,4-benzodiazepin-2-ones exhibit a range of biological activities, including antimicrobial properties, as demonstrated by derivatives synthesized for potential therapeutic applications (Singh et al., 2002). Moreover, the synthesis of new derivatives under phase-transfer catalysis conditions has been reported, highlighting the chemical flexibility and potential for discovering novel biological activities (Abdel-ghany et al., 2001).
Mechanistic Studies and Molecular Properties
Research has also focused on understanding the mechanisms underlying the biological activities of benzodiazepine derivatives and their molecular properties. Studies on the alkaline hydrolysis of diazepam, a closely related compound, provide insights into the chemical transformations that benzodiazepines undergo, which could impact their pharmacokinetics and pharmacodynamics (Yang, 1998). Additionally, theoretical studies on benzodiazepine derivatives aim to elucidate their molecular properties and potential interactions with biological targets, contributing to the design of compounds with optimized efficacy and safety profiles (Abirou et al., 2007).
Propiedades
IUPAC Name |
7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-17-13-14-22-21(15-17)24(19-9-5-3-6-10-19)27(16-23(28)26-22)25(29)18(2)30-20-11-7-4-8-12-20/h3-15,18,24H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSGIGJAMGYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-(2-phenoxypropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

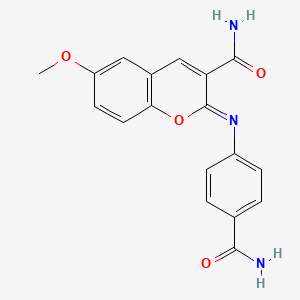

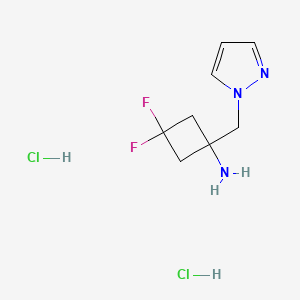
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

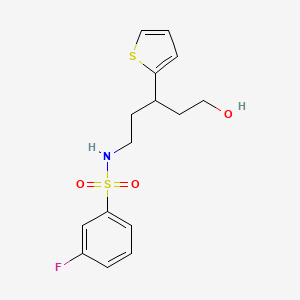

![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)
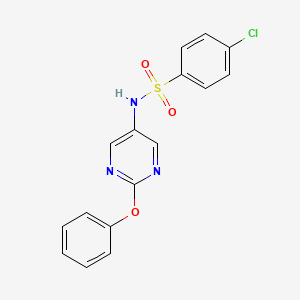
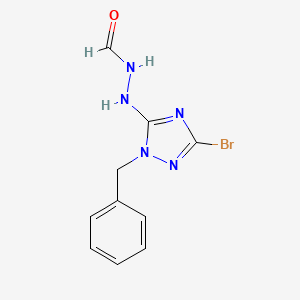

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
